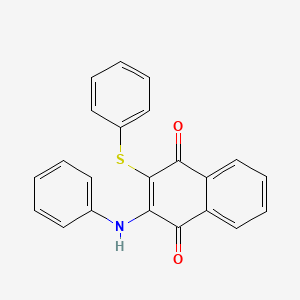

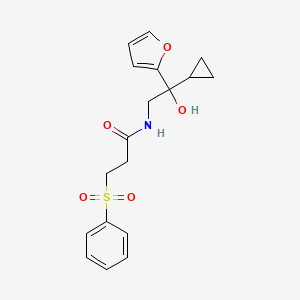

4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the development of new drugs and therapies for various diseases.

Scientific Research Applications

PI3K-AKT-mTOR Pathway Inhibitors

Morpholine derivatives, particularly those involving pyrimidin-4-yl morpholines, have been highlighted for their potential in inhibiting the PI3K and PIKKs pathways. These compounds are recognized for their privileged pharmacophores due to the morpholine oxygen's role in forming key hydrogen bonding interactions and providing selectivity over the broader kinome. A study by Hobbs et al. (2019) discovered a potent non-nitrogen containing morpholine isostere capable of mimicking the conformation needed for effective inhibition of mTORC1 and mTORC2, demonstrating the structural versatility and potential therapeutic applications of these compounds in targeting cancer and other diseases related to these pathways (Hobbs et al., 2019).

GPR39 Agonists Modulated by Zinc

Another study identified kinase inhibitors with morpholine components as novel GPR39 agonists through an unbiased small-molecule-based screening. This research highlighted the role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39, expanding the potential kinase off-targets to include G protein–coupled receptors. This reveals a new dimension in the study of morpholine derivatives for the modulation of receptor activities, with implications for metabolic disorders and other conditions (Sato et al., 2016).

Synthesis and Application in Anticancer Agents

The synthesis of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has been explored due to their inhibition of tumor necrosis factor alpha and nitric oxide, showcasing their potential as intermediates for developing anticancer agents. The rapid and green synthetic method for these compounds suggests an efficient approach to producing therapeutically relevant molecules, emphasizing the importance of morpholine derivatives in medicinal chemistry (Lei et al., 2017).

Novel Antimicrobial Agents

Morpholine derivatives have also been synthesized and evaluated for their antimicrobial activity, with some compounds exhibiting significant activity against various pathogens. This demonstrates the broad spectrum of potential applications for morpholine derivatives in addressing infectious diseases (Desai et al., 2012).

properties

IUPAC Name |

4-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]pyrimidin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFN3OS/c16-12-2-1-3-13(17)11(12)9-22-15-8-14(18-10-19-15)20-4-6-21-7-5-20/h1-3,8,10H,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIMAHUFOYMTOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC=N2)SCC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2688139.png)

![N-(2,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2688140.png)

![N-Methyl-1-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2688148.png)

![3,4,5-trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2688149.png)

![2,5-Dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]furan-3-carboxamide](/img/structure/B2688151.png)

![1-((cyanomethyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2688153.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2688156.png)

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2688157.png)